molecular formula C14H18O3S B3049584 Cyclohexyl 4-ethenylbenzene-1-sulfonate CAS No. 211308-93-9

Cyclohexyl 4-ethenylbenzene-1-sulfonate

Cat. No.: B3049584
CAS No.: 211308-93-9
M. Wt: 266.36 g/mol
InChI Key: OQPYZRQVESPJQH-UHFFFAOYSA-N
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Description

Cyclohexyl 4-ethenylbenzene-1-sulfonate is a sulfonate ester featuring a cyclohexyl group linked to a benzene ring substituted with an ethenyl (vinyl) group at the para position. The ethenyl substituent introduces electronic and steric effects distinct from methyl or halide groups, influencing its interactions in chemical or biological systems .

Properties

IUPAC Name

cyclohexyl 4-ethenylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-2-12-8-10-14(11-9-12)18(15,16)17-13-6-4-3-5-7-13/h2,8-11,13H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPYZRQVESPJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

211308-94-0
Details Compound: Benzenesulfonic acid, 4-ethenyl-, cyclohexyl ester, homopolymer
Record name Benzenesulfonic acid, 4-ethenyl-, cyclohexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211308-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30579113
Record name Cyclohexyl 4-ethenylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211308-93-9
Record name Cyclohexyl 4-ethenylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-ethenylbenzene-1-sulfonate typically involves the esterification of cyclohexanol with 4-ethenylbenzenesulfonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.

    Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.

    Electrophilic Addition: Reagents such as bromine or hydrogen chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Formation of cyclohexyl amines or ethers.

    Addition: Formation of halogenated derivatives.

    Oxidation: Formation of sulfonic acids or sulfoxides.

Scientific Research Applications

Cyclohexyl 4-ethenylbenzene-1-sulfonate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the preparation of polymers and copolymers with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Employed in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-ethenylbenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ethenyl group can undergo electrophilic addition, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are mediated by the electronic and steric properties of the compound, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Key Findings :

  • LIMK Inhibition : In cyclohexyl-linked sulfonates, substituents and stereochemistry critically modulate enzyme inhibition. Replacing bromide (compound 1) with iodide (compound 22) doubled LIMK1/LIMK2 inhibition potency, while (R,R)-cyclohexyl stereochemistry (compounds 25–26) conferred selectivity for LIMK1 over LIMK2 .
  • Antifungal Activity : Cyclohexyl-substituted compounds (e.g., compound 4f) exhibit antifungal activity against Candida spp., attributed to the cyclohexyl group’s hydrophobic interactions. Removal of the cyclohexyl moiety abolished activity, highlighting its necessity .

Electronic and Steric Properties

Property Cyclohexyl 4-Ethenylbenzene-1-Sulfonate Cyclohexyl 4-Methylbenzenesulfonate Halogenated Analogs (e.g., Br/I)
Substituent Electronic Effect Electron-withdrawing (ethenyl) Electron-donating (methyl) Polarizable (Br/I)
Steric Bulk Moderate (planar ethenyl) Low (compact methyl) Moderate (halogens)
Biological Selectivity Hypothesized LIMK1 bias (if (R,R) config) Not reported LIMK1/LIMK2 potency varies
Synthetic Accessibility Requires 4-ethenylbenzenesulfonic acid Commercial 4-methylbenzenesulfonic acid Halogenation adds synthetic steps

Biological Activity

Cyclohexyl 4-ethenylbenzene-1-sulfonate is a sulfonate ester compound that has garnered attention for its potential biological activities and applications in organic synthesis and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₈O₃S
  • CAS Number : 211308-93-9
  • Molecular Weight : 250.35 g/mol

The compound features a cyclohexyl group, an ethenyl group, and a sulfonate moiety, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The sulfonate group serves as a good leaving group, allowing for substitution reactions with nucleophiles such as amines or alcohols.
  • Electrophilic Addition : The ethenyl group can participate in addition reactions with electrophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

These reactions suggest that this compound may interact with biomolecules, potentially influencing cellular processes.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally similar compounds to evaluate their effects on cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
Cyclohexyl benzenesulfonateMCF-7 (breast cancer)15
4-Ethenylbenzenesulfonic acidHeLa (cervical cancer)12

Although direct data on this compound is lacking, these studies suggest potential cytotoxic effects that merit further exploration.

Study on Polymer Applications

A study investigated the use of this compound in polymer synthesis. It was found to act as a reactive emulsifier in producing polymer emulsions with enhanced stability and performance characteristics. The polymerization process yielded copolymers that exhibited improved mechanical properties and resistance to environmental degradation.

Antibacterial Activity Assessment

In a preliminary assessment of antibacterial activity, this compound was tested against several bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting its potential application in developing antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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